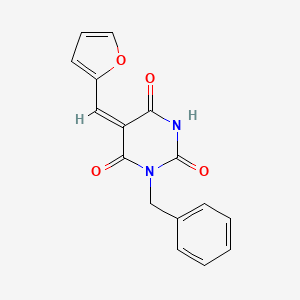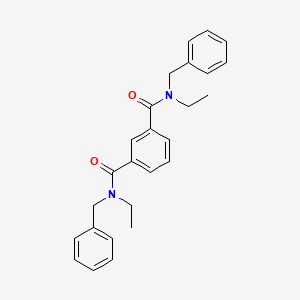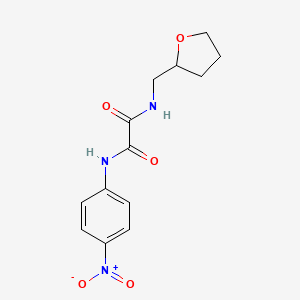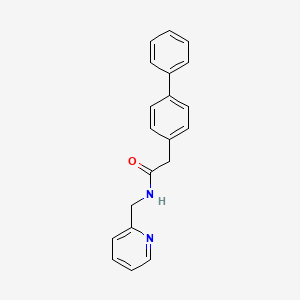![molecular formula C20H26O4 B4954527 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4954527.png)
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene, also known as IPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps, and it has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act as an agonist for PPARs. When this compound binds to PPARs, it activates a signaling pathway that leads to the upregulation of genes involved in lipid metabolism and glucose homeostasis. This can lead to improved insulin sensitivity, decreased inflammation, and improved lipid profiles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to improve insulin sensitivity, decrease inflammation, and improve lipid profiles. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene in lab experiments is its high affinity for PPARs. This makes it a valuable tool for studying the role of PPARs in metabolic disorders and other diseases. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain high-quality samples of this compound, and its synthesis is a complex and time-consuming process.
Future Directions
There are several potential future directions for research on 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene. One area of interest is the development of new drugs based on this compound that can be used to treat metabolic disorders and other diseases. Another area of interest is the use of this compound as a tool for studying the role of PPARs in various diseases and physiological processes. Finally, there is also potential for research on the synthesis of this compound and other related compounds, with the goal of developing more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-chloro-2-propanol in the presence of a base to form 1-(4-methoxyphenoxy)-2-propanol. This compound is then reacted with 4-chlorobutyl chloride in the presence of a base to form 1-(4-methoxyphenoxy)-2-(4-chlorobutoxy)propane. Finally, this compound is reacted with 1-bromo-2-isopropoxybenzene in the presence of a base to form this compound.
Scientific Research Applications
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as a ligand for the peroxisome proliferator-activated receptor (PPAR). PPARs are a group of nuclear receptors that play a key role in regulating lipid metabolism and glucose homeostasis. This compound has been shown to have a high affinity for PPARs, making it a potential candidate for the development of new drugs to treat metabolic disorders such as diabetes, obesity, and dyslipidemia.
Properties
IUPAC Name |
1-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-16(2)24-20-9-5-4-8-19(20)23-15-7-6-14-22-18-12-10-17(21-3)11-13-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXKZKGQBVMUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)

![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)


![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)

